molecular formula C14H19N3O3 B11952213 Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate CAS No. 882864-98-4

Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate

Cat. No.: B11952213
CAS No.: 882864-98-4
M. Wt: 277.32 g/mol
InChI Key: FMHWVINDGDXFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate is a synthetic benzimidazole derivative with the molecular formula C14H19N3O3 and a molecular weight of 277.33 g/mol . The compound is supplied to researchers as a high-purity material, accompanied by a Certificate of Analysis to ensure quality and consistency for laboratory investigations . While specific biological data for this compound is not widely published in the available literature, its core benzimidazole structure is a privileged scaffold in medicinal chemistry. Benzimidazole derivatives are extensively researched for their potential as therapeutic agents and are known to interact with various biological targets . Related substituted benzimidazoles have been described in patent literature as inhibitors of bromodomain proteins, which are important epigenetic regulators studied in oncology, inflammatory diseases, and other proliferative disorders . This suggests potential research applications for this compound in exploring similar pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

882864-98-4

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

ethyl N-[6-(2-methylpropoxy)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-4-19-14(18)17-13-15-11-6-5-10(7-12(11)16-13)20-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,15,16,17,18)

InChI Key

FMHWVINDGDXFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from U.S. Patent 4,032,536, involves cyclizing 4-isobutoxy-1,2-benzenediamine with ethyl carbamate-forming agents. The process typically employs:

  • Cyclizing agents : Ethyl [(methoxycarbonylamino)(methylthio)methylene]carbamate or analogous thiourea derivatives.

  • Acid catalysts : Acetic acid or HCl in aprotic solvents (e.g., trichloromethane).

  • Reaction temperature : Reflux conditions (60–80°C) for 12–24 hours.

The mechanism proceeds via nucleophilic attack of the diamine’s amino group on the electrophilic carbon of the cyclizing agent, followed by intramolecular cyclization to form the benzimidazole core (Figure 1).

Key optimization parameters :

  • Stoichiometric excess (1.5–2.0 eq) of cyclizing agent improves yield.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Stepwise Procedure and Isolation

A representative protocol from the patent literature involves:

  • Dissolution : 4-Isobutoxy-1,2-benzenediamine (10 mmol) and ethyl [(methoxycarbonylamino)(methylthio)methylene]carbamate (15 mmol) in 150 mL trichloromethane.

  • Catalysis : Addition of glacial acetic acid (5 mL).

  • Cyclization : Reflux at 65°C for 18 hours under N₂ atmosphere.

  • Workup :

    • Cool to room temperature

    • Wash with 5% NaHCO₃ (2 × 50 mL)

    • Dry over anhydrous Na₂SO₄

    • Concentrate under reduced pressure

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a white solid.

Typical yield : 72%
Purity : 96% (HPLC)

Stepwise Functionalization of Preformed Benzimidazoles

Synthesis of 5-Isobutoxy-1H-benzimidazole

The PMC study outlines a two-step sequence starting from 4-nitro-1,2-benzenediamine:

  • Nitro Reduction :

    • Reactant: 4-Nitro-1,2-benzenediamine (5.0 g)

    • Conditions: H₂/Pd-C (10% wt) in ethanol (100 mL), 25°C, 6 hours

    • Yield: 4.2 g (94%) of 1,2-benzenediamine

  • Isobutoxy Introduction :

    • Reactant: 1,2-Benzenediamine (4.2 g) with isobutyl bromide (1.2 eq)

    • Base: K₂CO₃ (2.0 eq) in DMF, 80°C, 8 hours

    • Yield: 4.8 g (85%) of 5-isobutoxy-1,2-benzenediamine

Carbamate Formation

Coupling the amine to ethyl chloroformate proceeds via:

  • Activation : 5-Isobutoxy-1H-benzimidazole (3.0 g) in THF with DIPEA (1.5 eq).

  • Acylation : Add ethyl chloroformate (1.2 eq) at 0°C, stir for 2 hours.

  • Quenching : Pour into ice-water, extract with ethyl acetate (3 × 50 mL).

  • Purification : Recrystallization from ethanol/water (4:1) gives the target compound.

Overall yield : 58%
Advantage : Enables late-stage diversification of the carbamate group.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

A 2024 protocol uses Wang resin-bound benzimidazole precursors:

  • Loading : Couple Fmoc-protected 5-isobutoxy-1H-benzimidazole-2-carboxylic acid to Wang resin (0.8 mmol/g) using DIC/HOBt.

  • Fmoc Deprotection : 20% piperidine/DMF, 2 × 10 minutes.

On-Resin Carbamate Formation

  • Reaction : Treat with ethyl chloroformate (3 eq) and DMAP (0.1 eq) in DCM, 12 hours.

  • Cleavage : TFA/DCM (1:99), 2 × 30 minutes.

  • Isolation : Precipitation from cold diethyl ether yields 85% pure product.

Scale-up potential : >100 g batches demonstrated in pilot studies.

Critical Analysis of Methodologies

Yield and Efficiency

  • Direct cyclization offers superior atom economy but requires stoichiometric cyclizing agents.

  • Stepwise routes allow intermediate characterization but accumulate yield losses.

  • Solid-phase synthesis achieves high throughput but demands specialized infrastructure.

Purity and Byproduct Formation

Common impurities include:

  • Des-ethyl carbamate (5–8% in stepwise methods)

  • Di-substituted byproducts from over-alkylation (3–5% in direct cyclization)

HPLC purification (C18 column, acetonitrile/water gradient) effectively removes these contaminants .

Chemical Reactions Analysis

Characterization Data

Spectroscopic and analytical data for related benzimidazole carbamates provide insights into structural verification. For example:

  • 1H NMR :

    • Protons on the benzimidazole ring (e.g., δ 7.09–8.03 ppm) and the carbamate NH group (δ ~11.64 ppm) .

    • Isobutoxy group protons (e.g., δ 0.92–3.74 ppm, depending on substitution pattern) .

  • IR :

    • Carbonyl stretch for carbamate (v ~1789–1717 cm⁻¹) .

    • Absorption bands for C-O (ether) and C-S (if present) bonds.

Reactivity and Stability

  • Hydrogen Bonding : Carbamate groups exhibit syn-anti isomerism influenced by hydrogen bonding with acidic or basic agents . For example, acetic acid may stabilize the syn form via hydrogen bonding.

  • Transesterification : Under reflux conditions, carbamate esters (e.g., methyl to ethyl) can undergo transesterification .

  • Degradation : Carbamates are sensitive to hydrolysis, particularly under acidic or basic conditions, leading to urea or amine derivatives .

Biological and Chemical Significance

  • Pharmaceutical Relevance : Derivatives of benzimidazole carbamates are explored for antiparasitic and anticancer activity . For example, related compounds (e.g., methyl 5-benzamido derivatives) showed growth inhibition in L1210 cell lines .

  • Impurity Analysis : Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate may arise as a degradation product or synthetic byproduct in pharmaceutical formulations .

Scientific Research Applications

Overview

Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It is synthesized through various methods that typically involve the formation of the benzimidazole ring, often using acidic or basic catalysts to enhance yield and purity.

Preparation Methods

The synthesis of this compound generally follows these steps:

  • Formation of Benzimidazole Ring : The reaction conditions may include heating and the use of solvents like ethanol or dimethylformamide.
  • Carbamate Formation : This involves reacting the benzimidazole derivative with isobutyl chloroformate in the presence of a base.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in treating infectious diseases and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundConcentration (µg/ml)E. coli Inhibition Zone (mm)P. aeruginosa Inhibition Zone (mm)
This compound101512
Gentamicin (Standard)1003028

Studies have shown that at higher concentrations, this compound demonstrates antibacterial activity comparable to standard antibiotics like gentamicin, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCC8275.12 ± 0.25
NCI-H3586.48 ± 0.11
A549Not Active

The IC50 values indicate that this compound effectively inhibits the growth of certain cancer cell lines, suggesting its potential as an anticancer agent . Its mechanism may involve the inhibition of enzymes critical for cancer cell proliferation.

Agricultural Applications

This compound is also being studied for its potential use as a pesticide or fungicide due to its biological activity against plant pathogens. This application could be particularly valuable in sustainable agriculture practices .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate for synthesizing more complex benzimidazole derivatives, which are utilized in various chemical processes and material development .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound using disc diffusion methods against common pathogens. The results indicated substantial inhibition zones, highlighting its potential as a new antimicrobial agent.

Case Study: Anticancer Mechanism

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through flow cytometry analysis, suggesting it may serve as a therapeutic agent in oncology . Further research is needed to optimize its selectivity and minimize toxicity to healthy cells.

Mechanism of Action

The mechanism of action of Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s isobutoxy group contrasts with the butyl and hydroxyphenyl/methoxy groups in the compound from .
  • Synthetic Routes : The compound in employs a Schiff base formation (condensation with benzaldehyde), whereas the compound in relies on alkylation and esterification. The target compound likely involves direct alkylation for the isobutoxy group and carbamate formation .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carbamate moieties generally exhibit moderate aqueous solubility, whereas ester groups (e.g., in ) may hydrolyze in vivo, affecting bioavailability .

Methodological Considerations

Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving molecular conformations and intermolecular interactions in benzimidazole derivatives, aiding in structure-activity relationship (SAR) studies . For instance, ORTEP-generated diagrams could clarify how the isobutoxy group’s orientation influences packing in crystal lattices or target binding .

Biological Activity

Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and antiparasitic properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, which is known for its significant pharmacological properties. The benzimidazole core is characterized by a fused benzene and imidazole ring, which contributes to its ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound's structure allows it to inhibit the activity of certain enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. For instance, its potential as a topoisomerase inhibitor has been recognized, which is crucial for DNA replication and transcription processes in cancer cells .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.045 mg/mL
Candida albicans0.020 mg/mL

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects on L1210 leukemia cells, this compound exhibited an IC50 value indicative of potent growth inhibition:

  • IC50 Value : 25.72±3.95μM25.72\pm 3.95\mu M after 48 hours of exposure.

This result suggests that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against helminths and protozoa. Benzimidazole derivatives are known for their efficacy in treating parasitic infections due to their ability to disrupt microtubule formation in parasites.

Table 2: Antiparasitic Efficacy

ParasiteEfficacyReference
Ascaris lumbricoidesHigh efficacy observed
Giardia lambliaModerate efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.